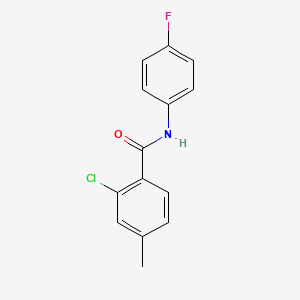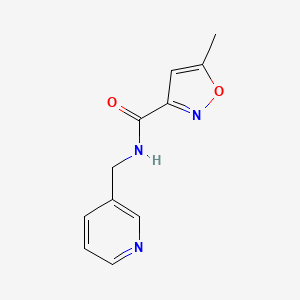
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as MITU, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a thiourea derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viral particles.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea exhibits a wide range of biochemical and physiological effects, including the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viral particles. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea is its broad range of potential therapeutic applications, making it a promising candidate for the development of new drugs and treatments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Direcciones Futuras
There are numerous potential future directions for the study of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, including further investigation into its mechanism of action and the development of new drugs and treatments based on its unique properties. Additionally, there is potential for the development of new drug delivery systems that could improve the solubility and bioavailability of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, making it more effective in clinical settings. Finally, there is potential for the development of new diagnostic tools that could be used to detect the presence of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea in biological samples, allowing for more accurate and efficient diagnosis of various diseases and conditions.
Métodos De Síntesis
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-methylbenzenamine with thionyl chloride, followed by the addition of 2-thienylmethylamine and potassium thiocyanate. The resulting compound is then purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new cancer treatments, as well as treatments for infectious diseases such as HIV and hepatitis C.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVAUIFUZBDNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)


![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)